4-(Benzyloxy)-3-hydroxybutanoic acid
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Overview
Description
4-(Benzyloxy)-3-hydroxybutanoic acid is an organic compound that features a benzyloxy group attached to a hydroxybutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-hydroxybutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and 3-hydroxybutanoic acid.
Protection of Hydroxyl Group: The hydroxyl group of 3-hydroxybutanoic acid is protected using a suitable protecting group, such as a silyl ether.
Formation of Benzyloxy Group: Benzyl alcohol is reacted with the protected 3-hydroxybutanoic acid under basic conditions to form the benzyloxy derivative.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(Benzyloxy)-3-oxobutanoic acid.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: 4-(Benzyloxy)-3-oxobutanoic acid
Reduction: 4-(Benzyloxy)-3-hydroxybutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Benzyloxy)-3-hydroxybutanoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological systems and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxybutanoic acid backbone can engage in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzyl chloride: A compound with a similar benzyloxy group but different functional groups.
3-Formylphenylboronic acid: Another compound with a benzyloxy group, used in organic synthesis and medicinal chemistry.
Uniqueness
4-(Benzyloxy)-3-hydroxybutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-hydroxy-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPNZNYQWFIUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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